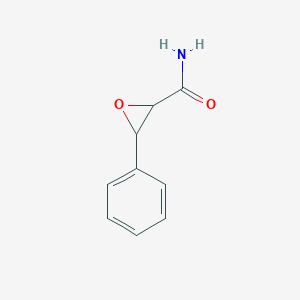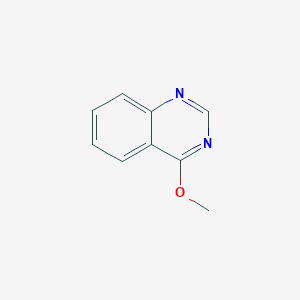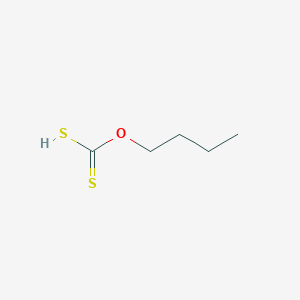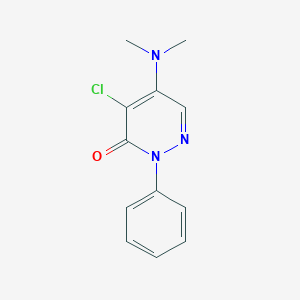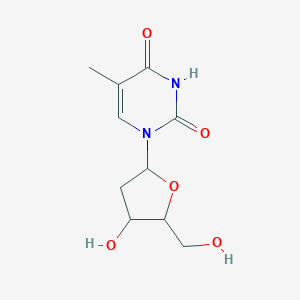
L-チミジン
概要
説明
L-Thymidine is a nucleoside, which is a building block of DNA and RNA. It is an essential component of genetic material, and it is used in a variety of scientific research applications. It is a naturally occurring compound and is commonly used in laboratory experiments to study the biochemical and physiological effects of nucleic acids. In
科学的研究の応用
DNA合成追跡
L-チミジン類似体は複製中のDNAに挿入することができ、効果的に分裂細胞を標識し、その特性を明らかにすることができます . これは、細胞分裂と成長の研究に特に役立ちます .
オートラジオグラフィー
トリチウム化チミジン、チミジンの放射性同位体は、オートラジオグラフィーで使用され、細胞増殖を可視化および測定しました . ただし、この方法は技術的に困難であり、他の手法に取って代わられました .
ハロゲン化類似体の使用
5-ブロモ-2'-デオキシウリジン(BrdU)およびチミジンの関連するハロゲン化類似体は、抗体を使用して検出できます . これらの類似体は、細胞内で新たに合成されたDNAを標識するために使用されます .
細胞増殖アッセイでの使用
チミジン取り込みアッセイは、細胞増殖を測定するための一般的な方法です . このアッセイでは、放射性ヌクレオシドである3H-チミジンが、有糸分裂細胞分裂中に染色体DNAの新しい鎖に組み込まれます .
EdU(5-エチニル-2'-デオキシウリジン)の使用
EdUは、蛍光アジドプローブと銅触媒を使用して容易に検出できるチミジン類似体です . これは、細胞の構造的および分子的な完全性を維持しながら、細胞内のDNAを標識して画像化することができます
作用機序
L-Thymidine, also known as 1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione, is a pyrimidine deoxynucleoside . It plays a crucial role in various biological processes, including DNA synthesis, cellular proliferation, and cell synchronization .
Target of Action
The primary targets of L-Thymidine include several enzymes such as Thymidylate kinase, Uridine phosphorylase, Thymidine kinase, and Thymidine kinase 2 . These enzymes are involved in the DNA salvage pathway, which is crucial for DNA synthesis and repair .
Mode of Action
L-Thymidine is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . It acts as a substrate for its target enzymes, facilitating the conversion of thymidine to its monophosphate form (dTMP) within the cytosol . This conversion is a key step in the DNA salvage pathway, which regenerates thymidine for DNA synthesis and repair .
Biochemical Pathways
L-Thymidine is involved in the DNA salvage pathway, which is less energetically expensive and usually the preferred generation pathway within the cell . This pathway is essential for the formation of nucleotides outside of the S phase, making it vital for the process whereby pools of dTTP are generated to replace damaged nucleotides for DNA repair .
Pharmacokinetics
Understanding these properties is crucial as they play a significant role in the drug discovery process and chemical safety assessment .
Result of Action
The action of L-Thymidine results in the synchronization of cells in the S phase . This synchronization is crucial in cell biology and has potential applications in various fields, including cancer treatment and disease progression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of L-Thymidine. For instance, genes encoding thymidine hypermodifying enzymes are widespread in natural populations of bacterial viruses, suggesting that environmental diversity might influence the synthesis of post-replicatively hypermodified thymidine .
Safety and Hazards
将来の方向性
Thymidine nucleotide metabolism has been identified as a critical regulator of human telomere length . This discovery advances our understanding of cellular metabolic pathways required for genomic integrity and suggests potential therapeutic applications in patients with fatal degenerative diseases .
生化学分析
Biochemical Properties
L-Thymidine interacts with several enzymes and proteins within the cell. It is a substrate for thymidine kinase, an enzyme that phosphorylates thymidine to form thymidine monophosphate, a precursor for DNA synthesis . The interaction between L-Thymidine and these biomolecules is crucial for DNA replication and repair .
Cellular Effects
L-Thymidine influences various types of cells and cellular processes. It is essential for cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, the incorporation of L-Thymidine into DNA can influence the expression of certain genes, thereby affecting cellular function .
Molecular Mechanism
The mechanism of action of L-Thymidine involves its incorporation into DNA during replication. It binds to adenine, forming a base pair that is essential for the structure and function of DNA . This binding interaction influences gene expression and can lead to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Thymidine can change over time. It is stable under normal conditions, but can degrade over time, especially under harsh conditions . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of L-Thymidine can vary with different dosages in animal models. High doses of L-Thymidine can lead to toxic or adverse effects, such as inhibition of DNA synthesis .
Metabolic Pathways
L-Thymidine is involved in the nucleotide salvage pathway, where it is phosphorylated by thymidine kinase to form thymidine monophosphate . This pathway is crucial for DNA synthesis and repair .
Transport and Distribution
L-Thymidine is transported within cells and tissues through various transporters. It can also bind to proteins, affecting its localization or accumulation within the cell .
Subcellular Localization
L-Thymidine is primarily located in the nucleus of the cell, where it is incorporated into DNA . Its activity and function can be affected by various factors, including targeting signals or post-translational modifications .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for L-Thymidine involves several steps starting from commercially available starting materials. The design of the synthesis pathway involves protecting and activating functional groups in order to achieve the desired product. The key steps in the synthesis pathway include the protection of the 5'-OH group, activation of the 3'-OH group, and coupling of the protected nucleoside intermediate with thymine.", "Starting Materials": [ "2'-Deoxyribose", "Thymine", "Di-tert-butyl dicarbonate (Boc2O)", "Triethylamine (TEA)", "Tetrahydrofuran (THF)", "Methanol (MeOH)", "Dichloromethane (DCM)", "Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Tetrazole", "Pyridine", "Trifluoroacetic acid (TFA)", "Sodium bicarbonate (NaHCO3)" ], "Reaction": [ "Step 1: Protection of 5'-OH group with Boc2O in the presence of TEA in THF", "Step 2: Deprotection of 3'-OH group with TFA in DCM", "Step 3: Activation of 3'-OH group with tetrazole in DMF", "Step 4: Coupling of the protected nucleoside intermediate with thymine in the presence of DIPEA in DMF", "Step 5: Deprotection of the Boc group with TFA in DCM", "Step 6: Neutralization of the TFA with NaHCO3", "Step 7: Purification of the product by column chromatography" ] } | |
CAS番号 |
16053-52-4 |
分子式 |
C10H14N2O5 |
分子量 |
242.23 g/mol |
IUPAC名 |
1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7-,8-/m1/s1 |
InChIキー |
IQFYYKKMVGJFEH-BWZBUEFSSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
その他のCAS番号 |
50-89-5 3424-98-4 |
ピクトグラム |
Irritant |
同義語 |
1-(2'-deoxy-beta-D-threo-pentofuranosyl)thymine 1-(2'-deoxy-beta-threopentofuranosyl)thymine 1-DPFT |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Unlike natural D-thymidine, L-thymidine is not recognized by human cytosolic TK but can be phosphorylated by viral TK, such as those from herpes simplex virus (HSV) and suid pseudorabies virus (PRV). [, ] This difference in substrate specificity arises from the viral TK's lack of stereospecificity for D- and L-β-nucleosides. []
A: L-thymidine phosphorylation by viral TK leads to the formation of L-thymidine monophosphate (L-dTMP), which can be further phosphorylated to di- and triphosphate forms by cellular kinases. [] L-thymidine triphosphate (L-dTTP) can then inhibit viral DNA polymerases and some human DNA polymerases, interfering with viral replication. [, ]
A: L-thymidine exhibits potent and specific inhibitory activity against HBV replication. [, , ] After being phosphorylated to L-dTTP, it likely acts as a chain terminator during HBV DNA synthesis, ultimately blocking viral replication.
ANone: The molecular formula of L-thymidine is C10H14N2O5, and its molecular weight is 242.23 g/mol.
A: The L-configuration is crucial for the potent antiviral activity of L-thymidine and its derivatives against HBV. L-enantiomers demonstrate significantly higher potency compared to their D-counterparts. For instance, β-L-2′,3′-dideoxy-5-fluorocytidine (β-L-FddC) is about 1000 times more potent against HBV than its D-enantiomer, β-D-FddC. [] Similarly, β-L-2′,3′-dideoxycytidine (β-L-ddC) exhibits 280 times higher potency than its D-enantiomer, ddC. [] This difference highlights the importance of stereochemistry in designing effective anti-HBV agents.
A: The 3′-OH group of β-L-2′-deoxyribose in L-thymidine is critical for its specific anti-HBV activity. [] Modifications at this position could potentially alter its antiviral activity and selectivity.
A: L-thymidine undergoes extensive phosphorylation in HepG2 cells and primary human hepatocytes. [, ] The primary metabolite is L-thymidine triphosphate (L-dTTP), but a choline derivative of L-thymidine diphosphate (L-dCDP) has also been detected. [, ]
A: L-dTTP, L-dCTP, and L-dUTP exhibit intracellular half-lives of at least 15 hours. Notably, the intracellular concentrations of these metabolites remain above their respective 50% inhibitory concentrations for the woodchuck hepatitis virus DNA polymerase for a minimum of 24 hours following drug removal from cell cultures. [, ]
A: L-thymidine demonstrates potent anti-HBV activity in vitro, with a 50% effective concentration (EC50) ranging from 0.19 to 0.24 μM in 2.2.15 cells. [, ]
A: Yes, L-thymidine has been studied in the woodchuck model of chronic HBV infection. It was found to significantly reduce viral load (by as much as 10^8 genome equivalents/mL of serum) without any observed drug-related toxicity. []
A: β-L-FddC exhibits potent activity against both HIV-1 and HBV in vitro. [] Its EC50 against HIV-1 is 0.5 μM, which is 3 and 4 times more potent than ddC and β-D-FddC, respectively. [] β-L-FddC and β-L-ddC demonstrate equal potency against HBV in vitro, with an EC50 of 0.01 μM. []
A: While the provided research papers do not mention specific clinical trials for L-thymidine in HBV infection, they suggest that it is a promising candidate for further development as an anti-HBV agent. [, ]
A: FLT-PET has shown promise in monitoring tumor response to therapy, particularly in gliomas, soft tissue sarcomas, and pancreatic cancer. [, , , , , ] It can differentiate between low-grade and high-grade tumors and its uptake correlates with proliferation markers like Ki-67. [, ]
A: While FLT-PET appears promising, its uptake can be influenced by factors other than proliferation, such as inflammation. For instance, a study in a lymphoma model showed a temporary rise in FLT uptake after mTOR inhibition, highlighting the need to consider drug-specific responses when interpreting FLT-PET results. []
A: Research indicates that a redox chemical delivery system (CDS) based on Bodor's strategy, involving linking L-thymidine to lipophilic carriers, could enhance its penetration across the blood-brain barrier. [] This approach holds promise for targeting brain tumors with L-thymidine-based tracers.
A: Studies in preclinical models suggest that 18F-FLT PET could potentially serve as an early and robust predictive marker for treatment efficacy, especially in glioblastoma. [] Early changes in FLT uptake correlated with treatment response and survival in these models. []
ANone: Researchers utilize a range of tools to study L-thymidine, including:
- Cell lines: Human cell lines like HepG2 and primary human hepatocytes are used to investigate L-thymidine metabolism and activity. [, ]
- Animal models: The woodchuck model of chronic HBV infection provides insights into the in vivo efficacy and toxicity of L-thymidine. [] Murine models are also employed to study L-thymidine's effects in cancer. [, , ]
- Imaging techniques: PET imaging with 18F-FLT plays a crucial role in visualizing and quantifying L-thymidine uptake in various tissues and tumors. [, , , , , , , , , , , , ]
- Molecular biology techniques: Assays for DNA polymerase activity, cell cycle analysis, and immunohistochemistry are crucial for understanding the mechanisms of action and downstream effects of L-thymidine. [, , , , , , ]
ANone: L-thymidine research benefits from collaborations between:
- Medicinal Chemistry & Organic Synthesis: Developing new L-thymidine analogs with improved potency, selectivity, and pharmacological properties requires expertise in synthetic organic chemistry and medicinal chemistry. [, , , , ]
- Pharmacology & Molecular Biology: Understanding the mechanisms of action, intracellular metabolism, and resistance mechanisms of L-thymidine relies on expertise in pharmacology and molecular biology. [, , , , , , , ]
- Radiochemistry & Imaging: The development and application of 18F-FLT PET imaging necessitate collaboration between radiochemists and imaging specialists to visualize and quantify L-thymidine uptake in vivo. [, , , , , , , , , , , , ]
- Oncology & Virology: Investigating L-thymidine's potential as an antitumor and antiviral agent requires collaboration between oncologists and virologists to design and conduct preclinical and clinical studies. [, , , , , , , , , , , , , , , , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Oxa-6-thiaspiro[2.5]octane](/img/structure/B92038.png)
![1,2-Diazaspiro[2.5]octane](/img/structure/B92042.png)
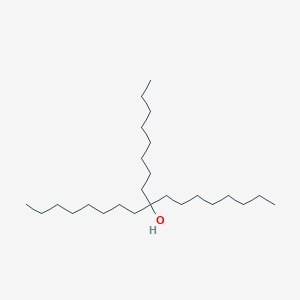
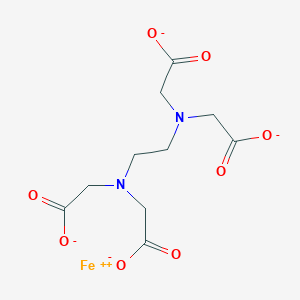
![1-[(1S,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B92050.png)
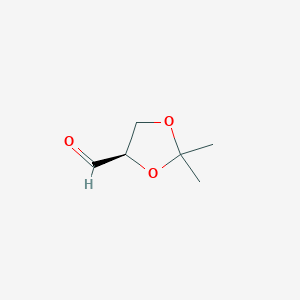
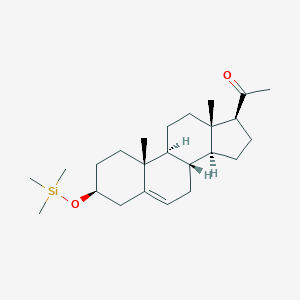
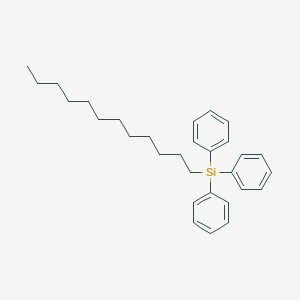
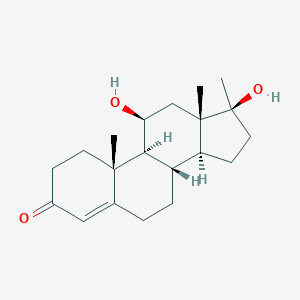
![Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-](/img/structure/B92062.png)
